molecular formula C8H5ClN2O B1593314 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1015610-39-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B1593314
M. Wt: 180.59 g/mol
InChI Key: PHZFFVFGFZWMFD-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (5-Cl-PP) is a chemical compound that has been used in a variety of scientific research applications. This compound was first discovered in the late 19th century and has since been used in numerous studies and experiments. 5-Cl-PP is a member of the pyrrole family and is composed of a five-membered ring with a chlorine atom attached to the fourth carbon atom. It has a molecular weight of 166.57 g/mol and a molar mass of 166.57 g/mol.

Scientific Research Applications

Synthesis and Application in Heterocycles

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has been utilized in various chemical reactions to synthesize complex heterocyclic compounds. For instance, it has been employed as a precursor in Sonogashira-type cross-coupling reactions with alkynes, leading to the production of pyrazolo[4,3-c]pyridines and their oxides. These compounds have been synthesized using microwave assistance and silver-triflate-catalyzed cyclization, demonstrating the versatility of this chemical in creating diverse heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Role in the Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives

Another significant application is in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This involves the oxidation of tosylhydrazones with lead tetraacetate, which results in the formation of tricyclic heterocycles, showcasing the compound's potential in creating complex molecular structures (El-Nabi, 2004).

Vilsmeier–Haack Reaction and Heterocyclic Chalcones Synthesis

The Vilsmeier–Haack reaction is another important application, where 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used to synthesize novel pyrazolo[3,4-b]pyridine-5-carbaldehydes. These carbaldehydes can further react with acetophenones and hydrazine hydrate to produce chalcone analogues and dipyrazolopyridines, expanding its role in organic synthesis (Quiroga et al., 2010).

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is also instrumental in synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This involves a one-pot multicomponent procedure using microwave-assisted treatment with terminal alkynes, indicating its efficiency in multi-component chemical synthesis processes (Palka et al., 2014).

Antibacterial Activity in Pyrrolopyridine Analogs

In the field of pharmaceutical chemistry, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives, such as pyrrolo[2,3-b]pyridines, have been synthesized and evaluated for their antibacterial activity. This highlights its potential application in the development of new antibacterial agents (Toja et al., 1986).

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZFFVFGFZWMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640169
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

CAS RN

1015610-39-5
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Kumar, S Muthusubramanian… - Organic Preparations and …, 2019 - Taylor & Francis
Pyrazole and pyridine are important heterocycles whose skeletons are incorporated into many biologically active natural products and synthetic analogues with interesting …
Number of citations: 11 www.tandfonline.com

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